2,3-Dichloropyridine
Overview
Description
2,3-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It consists of a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions. This compound is a white to light beige crystalline powder and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Synthetic Routes and Reaction Conditions:
Chlorination of Pyridine: One common method involves the chlorination of pyridine using chlorine gas in the presence of a catalyst.
Hydrogenation of 2,3,6-Trichloropyridine: Another method involves the chlorination of 2,6-dichloropyridine to obtain 2,3,6-trichloropyridine, followed by hydrogenation to produce this compound.
Oxidation and Chlorination of 2-Chloro-3-Carboxypyridine: This method involves the oxidation and chlorination of 2-chloro-3-carboxypyridine in the presence of an oxidizing agent and a chlorinating agent under controlled temperature conditions.
Industrial Production Methods: The industrial production of this compound typically involves the chlorination of pyridine or its derivatives under controlled conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Metal catalysts such as palladium or platinum may be used in hydrogenation reactions.
Major Products:
Scientific Research Applications
2,3-Dichloropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dichloropyridine depends on its specific applicationIts molecular targets and pathways are determined by the specific reactions it participates in and the products formed .
Comparison with Similar Compounds
2-Chloropyridine: A single chlorine-substituted pyridine used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Another single chlorine-substituted pyridine with applications in pharmaceuticals and agrochemicals.
2,4-Dichloropyridine: A dichlorinated pyridine isomer used in similar applications but with different reactivity and properties.
Uniqueness of 2,3-Dichloropyridine: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds .
Properties
IUPAC Name |
2,3-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKFMOSBBNKPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051894 | |
Record name | 2,3-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-77-9 | |
Record name | 2,3-Dichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2402-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DICHLOROPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8S8JY2HE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials for synthesizing 2,3-Dichloropyridine?
A1: this compound can be synthesized from several starting materials, including:
- 2,3,6-Trichloropyridine: This method utilizes selective catalytic hydrogenation to replace the chlorine atom at the 6th position with a hydrogen atom. [, , , , ]
- 3-Pyridone: This approach involves chlorination of 3-pyridone to form 2-chloro-3-pyridone, followed by further chlorination to obtain this compound. []
- 2,3,5-Trichloropyridine: This method employs a similar approach to the first one, utilizing a metal catalyst and hydrogen gas to selectively remove one chlorine atom. []
- 3-Aminopyridine: This route involves a multi-step process of chlorination, diazotization, and Sandmeyer reaction. [, , ]
- 2-Chloro nicotinamide: This method utilizes degradation of 2-chloro nicotinamide followed by diazotization and chlorination reactions. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C5H3Cl2N, and its molecular weight is 148.00 g/mol. []
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Common spectroscopic techniques used for the characterization of this compound include:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze the vibrational modes of the molecule. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and purity of the compound. [, , , ]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule. [, , ]
Q4: How does the presence of chlorine atoms influence the reactivity of this compound?
A4: The chlorine atoms in this compound significantly impact its reactivity by:
- Electron-withdrawing effect: Chlorine atoms withdraw electron density from the pyridine ring, making it less susceptible to electrophilic attack. []
- Directing effect: Chlorine atoms can direct further substitution reactions to specific positions on the pyridine ring, influencing regioselectivity. [, ]
Q5: How is this compound employed in organic synthesis?
A5: this compound serves as a crucial building block in organic synthesis due to its versatility in various reactions:
- Nucleophilic Substitution: The chlorine atoms can be replaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. [, , ]
- Cross-Coupling Reactions: this compound can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the synthesis of complex molecules. []
- Formation of Heterocycles: The pyridine ring can act as a scaffold for constructing diverse heterocyclic compounds, including pyrazoles, triazoles, and oxazoles, which are important pharmacophores in medicinal chemistry. [, , , , , , , ]
Q6: Can you elaborate on the role of this compound N-oxide in gold(I)-catalyzed reactions?
A6: this compound N-oxide has emerged as a novel oxygen transfer reagent in gold(I)-catalyzed reactions:
- Synthesis of Aminooxazoles: It promotes the formation of 5-amino-1,3-oxazoles from ynamides and nitriles, reversing the regioselectivity observed with traditional nitrene transfer reagents. []
- Oxidation of Alkynes: It enables the acid-free oxidation of terminal and internal alkynes to 1,2-dicarbonyls, even in the presence of acid-sensitive functionalities. []
Q7: How is computational chemistry employed in research related to this compound?
A7: Computational methods, particularly Density Functional Theory (DFT) calculations, contribute to understanding the reactivity and properties of this compound:
- Mechanism Elucidation: DFT calculations help decipher reaction mechanisms, such as the photochemical chlorination of 2-chloropyridine to form this compound and other isomers. []
- Predicting Site-Selectivity: DFT calculations are used to investigate the site-selectivity of oxidative addition reactions involving 2,3-dihalopyridines with different palladium catalysts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.